150-Fold Selectivity for PKB/Akt Over PKA in ATP-Competitive Kinase Assays
Derivatives based on the N-(piperidin-4-yl)pyrimidin-4-amine core demonstrate high selectivity for Protein Kinase B (PKB) over Protein Kinase A (PKA). This is a critical differentiation from other kinase inhibitor scaffolds that often exhibit cross-reactivity between these two closely related AGC family kinases [1].
| Evidence Dimension | Kinase Selectivity Ratio |
|---|---|
| Target Compound Data | Potent nanomolar inhibition of PKB |
| Comparator Or Baseline | 150-fold selectivity over PKA |
| Quantified Difference | Up to 150-fold |
| Conditions | In vitro enzymatic assay (ATP-competitive) for PKBα and PKA |
Why This Matters
This high degree of selectivity is crucial for minimizing off-target toxicity in vivo, as PKA is a ubiquitous kinase involved in a wide range of physiological processes, and its inhibition can lead to significant adverse effects.
- [1] McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. DOI: 10.1021/jm901788j View Source
